![molecular formula C14H12N2O6S B6508811 5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid CAS No. 1001567-01-6](/img/structure/B6508811.png)
5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The “5-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)” part suggests that it has a benzodioxine group (a type of ether) and a sulfonamide group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyridine ring, benzodioxine group, and sulfonamide group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring, which is electron-deficient and can participate in electrophilic substitution reactions. The sulfonamide group could potentially undergo hydrolysis under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Medicinal Chemistry and Drug Design
The 2,3-dihydro-1,4-benzodioxine substructure, present in our compound, has garnered attention due to its versatility in interacting with specific biological receptors and enzymes. Researchers explore diverse derivatives and analogs to fine-tune pharmacological properties. In particular, our compound can be used to synthesize analogs of potent and highly selective dipeptidyl peptidase IV (DPP-IV) inhibitors and carbonic anhydrase inhibitors . These applications are crucial for diabetes and obesity management (diabesity).
Antimicrobial and Anthelmintic Activity
The benzodioxine scaffold has antimicrobial potential. By modifying our compound, researchers can explore novel antimicrobial agents. Additionally, benzodioxines may exhibit anthelmintic activity, making them relevant for combating parasitic infections .
Antibacterial Agents
Consider the 5,5-dioxo-5,1-dihydro [1,2,4]triazolo [1,5-b]-[1,2,4]benzothiadiazine arylsulfonamide compounds. These derivatives, developed in 2007, were screened for antibacterial activity against Gram-positive and Gram-negative bacterial strains. Our compound’s structural features could inspire similar investigations .
Asymmetric Hydrogenation Catalysts
Our compound’s 1,4-benzodioxane moiety can serve as a versatile scaffold for enantioselective synthesis. Researchers have discovered a highly enantioselective IrCl/BIDIME-dimer catalyst system for asymmetric hydrogenation reactions, producing chiral 1,4-benzodioxanes. These compounds find applications in various fields, including pharmaceuticals .
Molecular Modeling and Configuration Assignment
Given the presence of chiral carbons, determining the spatial arrangement of substituents is crucial. Molecular modeling and NMR techniques help assign configurations. Our compound’s unique structure provides an excellent case study for such investigations .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. If it’s being studied as a potential drug, future research could involve further testing its biological activity and optimizing its structure for better efficacy and safety .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,3-dihydrobenzo[b][1,4]dioxine , have been known to interact with specific biological receptors and enzymes .
Biochemical Pathways
Compounds with similar structures have been known to influence cellular pathways in a targeted manner . The exact pathways and their downstream effects would depend on the specific targets of this compound.
properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)9-5-10(8-15-7-9)16-23(19,20)11-1-2-12-13(6-11)22-4-3-21-12/h1-2,5-8,16H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXXFQVJIDBLHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CN=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dihydrobenzo[b][1,4]dioxine-6-sulfonamido)nicotinic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.